

# Strategies to increase Tranilast penetration for topical applications

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Enhancing Topical Tranilast Penetration

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **Tranilast**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical **Tranilast** formulations.

# **Frequently Asked Questions (FAQs)**

Q1: What are the main challenges in delivering **Tranilast** topically?

A1: The primary challenge for the topical delivery of **Tranilast** is its low permeability across the stratum corneum, the outermost layer of the skin. This is largely due to its physicochemical properties, including its limited solubility in water.[1] Overcoming this barrier is crucial to ensure therapeutic concentrations of **Tranilast** reach the target dermal layers.

Q2: What are the most effective strategies to enhance the topical penetration of **Tranilast**?

A2: Several strategies have been shown to effectively increase the skin penetration of **Tranilast**:

 Chemical Penetration Enhancers: The combination of oleic acid and propylene glycol has been demonstrated to significantly improve the transdermal bioavailability of Tranilast.[2]



- Nanoformulations: Encapsulating Tranilast in systems like liposomal gels or nanomicelles can enhance its delivery and solubility.[3][4]
- Novel Drug Delivery Systems: Microneedles that create microscopic channels in the skin have been used to effectively deliver **Tranilast** to deeper skin layers.[3]
- pH Optimization: The absorption of **Tranilast** into the skin is favored in formulations with a neutral to weakly acidic pH.

Q3: How does **Tranilast** exert its therapeutic effect in the skin?

A3: **Tranilast** is known to modulate inflammatory and fibrotic processes. A major mechanism of action is the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] [5] By interfering with this pathway, **Tranilast** can inhibit the excessive collagen synthesis by fibroblasts, which is a key factor in the formation of hypertrophic scars and keloids.[1] Specifically, it has been shown to affect the phosphorylation of Smad2 and the expression of Smad4, which are crucial downstream mediators in the TGF-β pathway.[2][6]

# **Troubleshooting Guide**



| Issue                                                          | Potential Cause(s)                                                                                                                                                | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Tranilast Permeation in In Vitro Permeation Testing (IVPT) | - Ineffective penetration enhancer system Suboptimal vehicle formulation Tranilast precipitation in the formulation Issues with the skin membrane integrity.      | - Enhancer System: Consider using a combination of oleic acid (10-20%) and propylene glycol (10%). This has been shown to increase the maximum concentration of Tranilast in the skin significantly.[2]- Vehicle Optimization: Evaluate different vehicle types such as oily gels or liposomal formulations. Ensure the pH of the formulation is in the neutral to weakly acidic range Solubility: Tranilast is poorly soluble in water.[1] Ensure adequate solubilization in the chosen vehicle. The use of cosolvents may be necessary Membrane Integrity: Before the experiment, verify the integrity of the skin membrane using methods like measuring transepidermal water loss (TEWL) or electrical resistance.[7] |
| Precipitation of Tranilast in the Formulation                  | - Poor solubility of Tranilast in the vehicle pH of the formulation is not optimal Incompatibility with other excipients Temperature fluctuations during storage. | - Solubility Enhancement: Incorporate co-solvents or formulate Tranilast into a nano- delivery system like liposomes to improve its solubility pH Adjustment: Adjust the pH of the formulation to the neutral to weakly acidic range Excipient Compatibility:                                                                                                                                                                                                                                                                                                                                                                                                                                                            |

### Troubleshooting & Optimization

Check Availability & Pricing

Conduct compatibility studies with all formulation excipients.-Storage Conditions: Store the formulation at a controlled room temperature and protect it from light, as Tranilast can be photochemically unstable in solution. - Skin Sample Standardization: Use skin from the same donor for a set of experiments where possible. Ensure consistent skin thickness.- Standardized Application: Apply a consistent and accurately measured Variability in skin samples.amount of the formulation to the skin surface in each Inconsistent application of the Inconsistent Results in formulation.- Issues with the diffusion cell.- Diffusion Cell **Permeation Studies** Franz diffusion cell setup.-Validation: Ensure proper sealing of the Franz cells, Operator variability. adequate stirring of the receptor medium, and consistent temperature control. [8]- Operator Training: Develop and follow a detailed standard operating procedure (SOP) for the entire IVPT process.[8] Skin Irritation with the - High concentration of - Optimize Enhancer Formulation penetration enhancers.-Concentration: While effective, Unfavorable pH of the high concentrations of enhancers like oleic acid can formulation.- Irritating properties of other excipients. cause irritation. Determine the minimum effective

concentration.- pH Buffering: Ensure the formulation's pH is close to the physiological pH of the skin.- Excipient Selection:



Choose excipients with a good safety and low irritation profile for topical applications.

## **Data Presentation**

Table 1: Physicochemical Properties of **Tranilast** 

| Property         | Value                                                         | Reference |
|------------------|---------------------------------------------------------------|-----------|
| Molecular Weight | 327.33 g/mol [1][9]                                           |           |
| Solubility       | Insoluble in water and ethanol;<br>Soluble in DMSO (65 mg/mL) | [1]       |
| Melting Point    | 166.2-168.2 °C                                                | [10]      |
| рКа              | 3.47 ± 0.36                                                   | [10]      |

Table 2: Effect of Penetration Enhancers on Tranilast Skin Concentration and Bioavailability

| Formulation                                                               | Maximum Tranilast<br>Concentration in<br>Skin Dialysate (µM) | Transdermal<br>Bioavailability (%) | Reference |
|---------------------------------------------------------------------------|--------------------------------------------------------------|------------------------------------|-----------|
| Ethanol solution with 5% PVP                                              | ~ 2                                                          | 0.2                                | [2]       |
| Ethanol solution with 10-20% Oleic Acid                                   | 10 - 20                                                      | 3 - 5                              | [2]       |
| Ethanol solution with<br>10-20% Oleic Acid<br>and 10% Propylene<br>Glycol | ~ 60                                                         | 14 - 16                            | [2]       |

# Experimental Protocols In Vitro Permeation Testing (IVPT) for Tranilast

## Troubleshooting & Optimization





This protocol provides a general framework for assessing the skin permeation of **Tranilast** using Franz diffusion cells.

- 1. Materials and Equipment:
- Franz diffusion cells
- Human or animal skin membrane (e.g., porcine ear skin)
- Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
- **Tranilast** formulation
- High-Performance Liquid Chromatography (HPLC) system for analysis
- Water bath with circulator
- Magnetic stirrer
- 2. Method:
- Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Visually inspect the skin for any defects.
- Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
- Equilibration: Allow the system to equilibrate for a set period (e.g., 30 minutes).
- Formulation Application: Apply a known amount of the Tranilast formulation to the skin surface in the donor compartment.
- Sampling: At predetermined time points, collect samples from the receptor medium and replace with fresh, pre-warmed medium.



- Analysis: Analyze the concentration of **Tranilast** in the collected samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative amount of **Tranilast** permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

### **Preparation of Tranilast Liposomal Gel**

This protocol outlines a general method for preparing a liposomal gel of **Tranilast**.

- 1. Liposome Preparation (Thin Film Hydration Method):
- Lipid Film Formation: Dissolve Tranilast and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., a mixture of chloroform and methanol) in a roundbottom flask.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
- Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation to form a liposomal suspension.
- Size Reduction (Optional): To obtain smaller and more uniform liposomes, the suspension can be sonicated or extruded.

#### 2. Gel Formulation:

- Gelling Agent Dispersion: Disperse a gelling agent (e.g., Carbopol 934P) in purified water and allow it to swell.
- Incorporation of Liposomes: Gradually add the prepared Tranilast liposomal suspension to the gel base with gentle mixing.
- Neutralization: Neutralize the gel with a suitable agent (e.g., triethanolamine) to achieve the desired viscosity and pH.
- Final Mixing: Mix thoroughly to ensure a homogenous distribution of the liposomes within the gel.



## **Visualizations**



Click to download full resolution via product page

Caption: **Tranilast**'s Mechanism of Action on the TGF-β Signaling Pathway.





Click to download full resolution via product page

Caption: Workflow for In Vitro Permeation Testing of Topical **Tranilast**.





Click to download full resolution via product page

Caption: Strategies to Enhance Topical **Tranilast** Penetration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Topical delivery of keloid therapeutic drug, tranilast, by combined use of oleic acid and propylene glycol as a penetration enhancer: evaluation by skin microdialysis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Insights into Liposomal and Gel-Based Formulations for Dermatological Treatments [mdpi.com]
- 5. Transdermal Permeation Enhancers | Veryst Engineering [veryst.com]



- 6. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. permegear.com [permegear.com]
- 9. Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Strategies to increase Tranilast penetration for topical applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681356#strategies-to-increase-tranilast-penetration-for-topical-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com